(1,3-Dioxan-2-ylethyl)ZINC bromide

Beschreibung

Historical Context and Evolution of Organozinc Chemistry in Organic Synthesis

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgsigmaaldrich.com This pioneering work was achieved by heating ethyl iodide with zinc metal, a process that laid the groundwork for the development of organometallic chemistry. wikipedia.org Over the subsequent decades, the synthetic potential of organozinc reagents was further explored. In 1861, Freund reported the use of a dialkylzinc in the synthesis of ketones. libretexts.org A few years later, in 1867, Butlerow utilized dimethylzinc (B1204448) to prepare tertiary alcohols. libretexts.orgdigitellinc.com

A significant milestone was the development of the Reformatsky reaction, which employs an α-haloester and a carbonyl compound in the presence of zinc to form a β-hydroxyester. wikipedia.orgdigitellinc.com Another key development was the Barbier reaction, a one-pot synthesis that generates an organozinc reagent in the presence of a carbonyl substrate to produce an alcohol. wikipedia.orglibretexts.org This method is advantageous as it can often be conducted in water, a feature that distinguishes it from the more water-sensitive Grignard reagents. sciencemadness.org

Significance of Organozinc(II) Halides as Synthetic Intermediates

Organozinc(II) halides, with the general formula RZnX (where R is an organic substituent and X is a halogen), are a cornerstone of modern organic synthesis. Their significance stems from their moderate reactivity, which allows for the presence of a wide array of functional groups—such as esters, nitriles, and amides—in the organozinc reagent itself. slideshare.netorganic-chemistry.org This compatibility is a distinct advantage over the more reactive Grignard and organolithium reagents, which often react with such functional groups. libretexts.org

The preparation of organozinc halides has evolved significantly. Initially, these reagents were often prepared through the transmetalation of a more reactive organometallic compound, such as an organolithium or Grignard reagent, with a zinc halide. sigmaaldrich.com However, this approach was limited by the functional group intolerance of the precursor organometallics. sigmaaldrich.com A major breakthrough was the development of methods for the direct insertion of activated zinc, such as Rieke® Zinc, into organic halides. wikipedia.orgsigmaaldrich.com This allows for the synthesis of functionalized organozinc reagents directly from the corresponding organic bromides or chlorides, preserving sensitive functional groups. sigmaaldrich.com The use of lithium chloride has been shown to significantly enhance the rate and yield of these direct insertion reactions. organic-chemistry.org

Organozinc halides are key participants in a variety of important synthetic transformations. They are widely used in palladium- or nickel-catalyzed cross-coupling reactions, like the Negishi coupling, to form new carbon-carbon bonds. slideshare.netacs.org They also undergo copper(I)-catalyzed reactions and can be used in Michael additions and electrophilic amination reactions. sigmaaldrich.com

Specific Context of Functionalized Organozinc Bromides in Modern Synthesis

Functionalized organozinc bromides have emerged as particularly valuable reagents in contemporary organic synthesis due to their versatility and functional group tolerance. The direct insertion of zinc dust into the carbon-bromine bond of alkyl bromides provides a straightforward route to these compounds. beilstein-journals.org The presence of a stoichiometric amount of lithium chloride is often crucial for the efficiency of subsequent reactions, such as the multicomponent Mannich reaction for the synthesis of α-branched amines. beilstein-journals.orgresearchgate.net

These reagents are instrumental in constructing complex molecular architectures. For instance, they are used in the Negishi cross-coupling reaction to create carbon-carbon bonds between aryl or heteroaryl halides and the organozinc compound. sigmaaldrich.com This methodology is foundational for the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals. acs.org The ability to prepare these reagents from relatively inexpensive alkyl bromides further enhances their appeal in both academic and industrial settings. organic-chemistry.org

Role of (1,3-Dioxan-2-ylethyl)ZINC bromide within the Landscape of Functionalized Organometallics

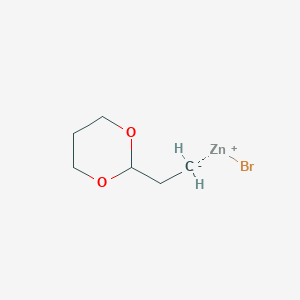

This compound is a specific example of a functionalized organozinc halide. Its structure incorporates a protected aldehyde functionality in the form of a 1,3-dioxane (B1201747) ring. This protecting group is stable under the conditions used to form and react the organozinc reagent, allowing for the introduction of a latent aldehyde group into a target molecule.

This reagent serves as a valuable building block in organic synthesis. It can participate in various reactions typical of organozinc halides, such as cross-coupling reactions, to form more complex molecules. After the desired carbon-carbon bond has been formed, the dioxane protecting group can be removed under acidic conditions to reveal the aldehyde functionality, which can then be used in subsequent synthetic transformations.

The availability of related structures, such as (1,3-Dioxan-2-ylethyl)magnesium bromide, highlights the utility of this protected aldehyde synthon in organometallic chemistry. cookechem.com The zinc variant, however, offers the characteristic advantages of organozinc reagents, namely their enhanced functional group tolerance compared to their magnesium counterparts.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

307531-82-4 |

|---|---|

Molekularformel |

C6H11BrO2Zn |

Molekulargewicht |

260.4 g/mol |

IUPAC-Name |

bromozinc(1+);2-ethyl-1,3-dioxane |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

ALTXXOLEYMBUCK-UHFFFAOYSA-M |

SMILES |

[CH2-]CC1OCCCO1.[Zn+]Br |

Kanonische SMILES |

[CH2-]CC1OCCCO1.[Zn+]Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,3 Dioxan 2 Ylethyl Zinc Bromide

Direct Insertion of Activated Zinc into Organic Bromides

The direct reaction of metallic zinc with 2-(2-bromoethyl)-1,3-dioxane (B48130) represents the most straightforward approach to (1,3-Dioxan-2-ylethyl)zinc bromide. However, the success of this method hinges on the activation of the zinc metal to overcome the kinetic barrier to oxidative addition.

The concept of direct zincation dates back to Frankland's original synthesis of diethylzinc (B1219324) from ethyl iodide and zinc metal. wikipedia.org Over the years, various methods have been developed to activate zinc, making the direct insertion process more efficient and applicable to a wider range of organic halides. These methods often involve the in situ generation of a more reactive form of zinc or the use of additives to facilitate the reaction. wikipedia.orgucl.ac.uk

The passivating layer of zinc oxide on the surface of commercially available zinc powder often impedes its reaction with organic halides. ucl.ac.uk To circumvent this, several activation techniques are employed.

Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, typically zinc chloride, with an alkali metal like potassium or lithium. wikipedia.orgnih.gov Rieke® Zinc has proven effective for the synthesis of organozinc reagents from alkyl and aryl halides that are unreactive towards unactivated zinc. wikipedia.org The reactivity differences between various preparations of Rieke® Zinc have been shown to arise primarily from the salt content in the supernatant rather than the solid zinc itself. nih.gov

Lithium Chloride (LiCl): The addition of lithium chloride has been established as a crucial factor in enabling the synthesis of highly functionalized and soluble organozinc reagents. acs.orgacs.org While several hypotheses for its role have been considered, including cleaning the zinc surface and accelerating oxidative addition, evidence suggests that LiCl's primary function is to solubilize the organozinc species from the metal surface after it is formed. acs.orgnih.govresearchgate.net This process exposes fresh zinc surface for further reaction and prevents the build-up of poorly soluble intermediates that would otherwise passivate the metal. researchgate.net Both the lithium cation and the chloride anion are essential for this solubilizing effect. acs.orgnih.gov

The efficiency of the direct insertion method is highly dependent on the reaction conditions.

| Parameter | Effect on Reaction |

| Solvent | The choice of solvent significantly impacts the reaction rate and yield. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. researchgate.netnih.gov THF is often preferred, and in some cases, the use of LiCl can circumvent the need for more polar solvents. nih.gov |

| Temperature | Reaction temperatures can vary. While some primary alkyl bromides may require refluxing to achieve a reasonable reaction rate, more reactive secondary and tertiary alkyl bromides can react at room temperature. riekemetals.com |

| Additives | As discussed, additives like LiCl are often essential for the reaction to proceed efficiently, primarily by enhancing the solubility of the organozinc product. researchgate.net The presence of such additives can be more critical than the choice of solvent in some cases. nih.gov |

Recent advancements have also explored continuous scalable synthesis of organozinc compounds, demonstrating the potential for efficient and safe process optimization on an industrial scale. acs.orgacs.org

Transmetalation Routes for Preparation

An alternative to direct insertion is the transmetalation of a more reactive organometallic species with a zinc salt, typically zinc bromide (ZnBr₂). This method offers a pathway to organozinc reagents from precursors that are readily available or easier to prepare.

Organolithium reagents can be prepared by the reaction of an organic halide with lithium metal or through deprotonation of an acidic proton. The subsequent reaction of the organolithium compound with zinc bromide at low temperatures results in the formation of the corresponding organozinc bromide. orgsyn.org This method is particularly useful for preparing functionalized organozinc reagents.

Grignard reagents (organomagnesium halides) are another common precursor for the synthesis of organozinc compounds. The corresponding Grignard reagent, (1,3-Dioxan-2-ylethyl)magnesium bromide, can be prepared from 2-(2-bromoethyl)-1,3-dioxane and magnesium metal. sigmaaldrich.com Subsequent transmetalation with zinc bromide affords the desired this compound. This route is often convenient due to the ease of preparation and handling of Grignard reagents. rug.nl

Chemo- and Regioselectivity in Transmetalation Strategies

The preparation of this compound is commonly achieved through the transmetalation of the corresponding Grignard reagent, (1,3-Dioxan-2-ylethyl)magnesium bromide, with a suitable zinc halide, typically zinc bromide (ZnBr₂). This method is predicated on the greater stability and chemoselectivity of organozinc reagents compared to their more reactive organomagnesium counterparts.

The key to a successful and selective synthesis lies in controlling the chemo- and regioselectivity of the transmetalation process. The primary concern regarding chemoselectivity in this context is the preservation of the acetal (B89532) functional group. Grignard reagents, being highly reactive, can potentially interact with or degrade sensitive functional groups within the same molecule. However, the 1,3-dioxane (B1201747) moiety is generally stable under the conditions typically employed for Grignard formation and subsequent transmetalation.

The transmetalation reaction itself is an equilibrium process. The position of this equilibrium and the nature of the resulting organometallic species can be influenced by several factors, including the solvent, temperature, and the presence of salts such as lithium chloride (LiCl). The use of a THF solution of the Grignard reagent and the addition of ZnBr₂ generally leads to the efficient formation of the desired organozinc bromide.

From a regioselectivity perspective, the reaction is straightforward. The magnesium-carbon bond is located at the ethyl group attached to the 1,3-dioxane ring, and the transmetalation with zinc bromide occurs at this specific site, yielding the desired this compound. There are no other competing sites for metal exchange within the molecule, ensuring high regioselectivity.

While specific quantitative data on the chemo- and regioselectivity for the transmetalation of (1,3-Dioxan-2-ylethyl)magnesium bromide is not extensively documented in publicly available literature, the general principles of organometallic chemistry and the successful use of the resulting organozinc reagent in subsequent reactions strongly suggest that the process is highly efficient and selective. The primary product of the reaction between (1,3-Dioxan-2-ylethyl)magnesium bromide and one equivalent of zinc bromide is the desired this compound.

Table 1: Factors Influencing Chemo- and Regioselectivity in the Transmetalation of (1,3-Dioxan-2-ylethyl)magnesium bromide

| Factor | Influence on Selectivity | General Outcome |

| Solvent | Can affect the solubility of reactants and the position of the Schlenk equilibrium. Tetrahydrofuran (THF) is a common and effective solvent. | High selectivity is typically achieved in THF. |

| Temperature | Lower temperatures are generally favored to minimize potential side reactions, although the transmetalation is often rapid even at room temperature. | High selectivity is maintained across a range of temperatures suitable for organometallic reactions. |

| Stoichiometry | The use of a 1:1 molar ratio of Grignard reagent to zinc bromide is crucial to favor the formation of the organozinc bromide over other species. | Optimized stoichiometry leads to high yields of the desired product. |

| Presence of Salts | Additives like LiCl can solubilize the zinc salt and influence the reactivity of the resulting organozinc species. | Can enhance the rate and efficiency of the transmetalation. |

Continuous Flow Methodologies for Scalable Preparation of Organozinc Reagents

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of organometallic reagents, offering improved safety, scalability, and consistency. The preparation of organozinc reagents, including those with functional groups like this compound, is well-suited for this technology. nih.govresearchgate.net

Continuous flow synthesis of organozinc reagents typically involves passing a solution of the corresponding organic halide through a packed-bed reactor containing activated zinc metal. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity of the organozinc product. fraunhofer.de

For the scalable preparation of this compound, a continuous flow process would start with the corresponding organic bromide, 2-(2-bromoethyl)-1,3-dioxane. A solution of this precursor in a suitable solvent, such as THF, would be continuously pumped through a column packed with zinc turnings. The zinc is often activated beforehand to ensure high reactivity.

The benefits of this approach are numerous. The high surface area of the packed zinc bed ensures efficient reaction, and the continuous removal of the product from the reaction zone minimizes the potential for side reactions. Furthermore, the small reactor volume at any given time significantly enhances the safety profile of the process, especially when dealing with potentially reactive organometallic species. Research has demonstrated that full conversion of organic halides can be achieved in a single pass through the reactor, with organozinc yields ranging from 82% to 92%. researchgate.net

Table 2: Illustrative Process Parameters for Continuous Flow Synthesis of Functionalized Organozinc Reagents

This table presents a generalized set of parameters based on published data for the continuous synthesis of various organozinc reagents, which could be adapted for the preparation of this compound.

| Parameter | Typical Range | Significance |

| Reactor Type | Packed-Bed Reactor (PBR) | High surface area for efficient reaction. |

| Zinc Form | Turnings or Granules | Provides a large excess of the metal. |

| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants and products. |

| Substrate Concentration | 0.1 - 1.0 M | Affects throughput and reaction kinetics. |

| Flow Rate | 0.5 - 10 mL/min (Lab Scale) | Determines residence time in the reactor. |

| Temperature | 25 - 60 °C | Optimizes reaction rate while minimizing side reactions. |

| Residence Time | 1 - 10 minutes | Sufficient time for complete conversion. |

| Yield | 82 - 95% | Demonstrates the efficiency of the method. researchgate.net |

Reactivity and Synthetic Transformations Mediated by 1,3 Dioxan 2 Ylethyl Zinc Bromide

Carbon-Carbon Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. The Negishi coupling, which pairs an organozinc reagent with an organic halide or triflate, is particularly notable for its high functional group tolerance and broad substrate scope. organic-chemistry.orgwikipedia.org

(1,3-Dioxan-2-ylethyl)zinc bromide serves as an effective coupling partner in Negishi reactions, enabling the formation of a new carbon-carbon bond between its ethyl fragment and a variety of sp²- and sp³-hybridized carbon centers of halogenated electrophiles. While specific data for the coupling of this compound is not extensively detailed in publicly available literature, the reactivity can be inferred from the well-established behavior of similar functionalized alkylzinc reagents. nih.gov These reagents are known to couple with a wide range of aryl, heteroaryl, and vinyl halides.

The general transformation can be represented as follows:

Scheme 1: General scheme of the Negishi cross-coupling reaction with this compound.

The choice of palladium catalyst and ligands is crucial for the success of these couplings, especially when using alkylzinc reagents which can undergo undesired β-hydride elimination. nih.gov Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed to favor the desired reductive elimination pathway over side reactions.

Table 1: Illustrative Examples of Negishi Cross-Coupling with Functionalized Alkylzinc Reagents

| Entry | Electrophile | Organozinc Reagent | Catalyst/Ligand | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 4-Isopropylbenzonitrile | 95 |

| 2 | 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 2-Isopropylanisole | 92 |

| 3 | 1-Bromo-4-fluorobenzene | Cyclopentylzinc bromide | Pd₂(dba)₃ / RuPhos | 1-Cyclopentyl-4-fluorobenzene | 88 |

| 4 | Ethyl 4-bromobenzoate | (1,3-Dioxolan-2-ylmethyl)zinc bromide | Pd(PPh₃)₄ | Ethyl 4-((1,3-dioxolan-2-yl)methyl)benzoate | >95 |

This table presents representative data for similar alkylzinc reagents to illustrate the general utility and efficiency of the Negishi coupling. Specific yield data for this compound is limited in the literature.

The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is often the rate-determining step in the cycle.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

A critical challenge in the coupling of alkylzinc reagents bearing β-hydrogens, such as this compound, is the potential for β-hydride elimination from the Pd(II) intermediate. This side reaction leads to the formation of an alkene and a palladium-hydride species, which can result in the reduction of the starting electrophile and lower the yield of the desired cross-coupling product. The development of specialized ligands, such as bulky biarylphosphines (e.g., CPhos), has been instrumental in overcoming this challenge by promoting the rate of reductive elimination relative to β-hydride elimination. nih.gov

Copper-Catalyzed Conjugate Additions (Michael Additions)

This compound can also be utilized in copper-catalyzed conjugate addition reactions, also known as Michael additions. In these reactions, the organozinc reagent adds to the β-position of an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond and a zinc enolate intermediate. This method provides a powerful route for the 1,4-functionalization of enones and related Michael acceptors.

The general transformation is depicted below:

Scheme 2: General scheme of the copper-catalyzed Michael addition with this compound.

The mechanism of copper-catalyzed conjugate addition of organozinc reagents is thought to involve the formation of a copper-zinc mixed species or a transient organocopper species via transmetalation from the organozinc reagent to a copper(I) salt. cam.ac.uk This organocopper species is the active nucleophile that adds to the Michael acceptor.

The stereochemistry of the reaction, particularly in the case of chiral substrates or when using chiral ligands, is a key consideration. The addition can proceed through various transition states, and the stereochemical outcome is influenced by the nature of the substrate, the organozinc reagent, the copper source, and any additives or ligands present. In asymmetric catalysis, chiral ligands are employed to create a chiral environment around the copper center, which directs the facial selectivity of the addition to the prochiral enone, leading to an enantiomerically enriched product.

Addition Reactions to Carbonyl Compounds and Imines

In addition to transition metal-catalyzed reactions, organozinc reagents like this compound can, in principle, add to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) and imines. These reactions lead to the formation of alcohols and amines, respectively, after acidic workup.

However, organozinc bromides are generally less reactive than their Grignard or organolithium counterparts. Their addition to carbonyls and imines often requires the use of additives or promoters to enhance their nucleophilicity. In the absence of such promoters, these additions can be slow and may require elevated temperatures. The use of highly reactive zinc, such as Rieke® Zinc, in the preparation of the organozinc reagent can also enhance its reactivity towards these electrophiles.

The general schemes for these reactions are as follows:

Scheme 3: General schemes for the addition of this compound to carbonyl compounds and imines.

Detailed research findings on the direct addition of this compound to a broad range of carbonyls and imines are scarce in the literature, with more focus being placed on its application in the more versatile and widely used cross-coupling and conjugate addition reactions.

Barbier-Type Reactions

The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a carbonyl compound, and a metal (commonly zinc) react to form an alcohol. wikipedia.org The key feature of the Barbier reaction is the in situ generation of the organometallic reagent. wikipedia.org While specific examples detailing the use of 2-(2-bromoethyl)-1,3-dioxane (B48130) to generate this compound in situ for a Barbier-type reaction are not prevalent in the surveyed literature, the general mechanism is applicable.

In a hypothetical Barbier-type reaction, metallic zinc would oxidatively insert into the carbon-bromine bond of 2-(2-bromoethyl)-1,3-dioxane in the presence of an aldehyde or ketone. The resulting this compound would then add to the carbonyl group to yield a secondary or tertiary alcohol after workup. The reaction is advantageous due to its operational simplicity and the use of relatively inexpensive and less moisture-sensitive metals like zinc. wikipedia.orgwikipedia.org The reaction can often be carried out in aqueous media, aligning with the principles of green chemistry. wikipedia.org

A general representation of a Barbier-type reaction involving an aldehyde is shown below:

Reformatsky-Type Reactions

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. wikipedia.org The reaction proceeds via the formation of an organozinc enolate, known as a Reformatsky reagent. wikipedia.org While this compound is not a classical Reformatsky reagent derived from an α-halo ester, its addition to esters or other carbonyl derivatives can be considered a Reformatsky-type reaction.

These reactions are characterized by the lower reactivity of the organozinc reagent, which prevents self-condensation or addition to the ester group of the reagent itself. wikipedia.org The addition of this compound to an ester, for instance, would lead to the formation of a ketone after acidic workup. The stability of the acetal (B89532) group under these conditions is a key advantage, allowing for the synthesis of functionalized ketones.

Stereoselective Additions to Ketones and Aldehydes

The addition of organozinc reagents to chiral aldehydes and ketones can proceed with a degree of stereoselectivity. The stereochemical outcome is often dictated by the steric bulk of the reactants and any directing groups present on the substrate. For acyclic chiral α-alkoxy aldehydes, chelation control can play a significant role. The zinc atom of the organozinc reagent can coordinate with the carbonyl oxygen and the α-alkoxy group, leading to a more rigid transition state and favoring the formation of one diastereomer over the other.

While specific studies on the stereoselective addition of this compound are not extensively documented, the principles of Felkin-Anh and chelation-controlled models would apply. The moderate reactivity of organozinc reagents can sometimes lead to higher selectivity compared to more reactive organometallics, as the transition states are more sensitive to subtle steric and electronic differences.

Chelation-Controlled Additions to α-Halo Aldimines

The addition of organometallic reagents to imines and their derivatives is a fundamental method for the synthesis of amines. In the case of α-halo aldimines, the presence of the halogen atom can influence the stereochemical course of the reaction through chelation. The zinc atom of this compound can coordinate to both the nitrogen of the imine and the α-halogen atom, forming a rigid five-membered ring transition state. This chelation-controlled pathway directs the nucleophilic attack of the (1,3-dioxan-2-ylethyl) group from a specific face of the imine, resulting in high diastereoselectivity. This strategy provides a powerful tool for the asymmetric synthesis of amines.

Allylic Alkylation Reactions

Iridium-catalyzed allylic alkylation has emerged as a powerful tool for the formation of C-C bonds. nih.gov In these reactions, a nucleophile is coupled with an allylic electrophile, such as an allylic carbonate or halide, in the presence of an iridium catalyst. Organozinc reagents, including those with functional groups like (1,3-Dioxolan-2-ylmethyl)zinc bromide, have been successfully employed as nucleophiles in these transformations. sigmaaldrich.comsigmaaldrich.com The use of chiral phosphoramidite (B1245037) ligands in conjunction with the iridium catalyst can induce high enantioselectivity in the products. nih.gov

The reaction with this compound would proceed via the formation of an iridium-allyl intermediate, followed by nucleophilic attack of the organozinc reagent. A significant advantage of using iridium catalysis is the high regioselectivity, with the nucleophile typically adding to the more substituted end of the allyl moiety. nih.gov

| Catalyst System | Nucleophile | Electrophile | Ligand | Outcome |

| Iridium | Aryl Zinc Reagents | Allylic Carbonates | Phosphoramidite | High Regio- and Enantioselectivity nih.gov |

| Iridium | (1,3-Dioxolan-2-ylmethyl)zinc bromide | Allylic Halides | Chiral Ligands | Asymmetric Allylic Alkylation sigmaaldrich.comsigmaaldrich.com |

Cyclopropanation Reactions

Cyclopropanation reactions are fundamental for the synthesis of three-membered rings, which are important structural motifs in many natural products and pharmaceuticals. nih.gov The Simmons-Smith reaction, which employs a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation. masterorganicchemistry.com

While there is no direct evidence of this compound itself acting as a cyclopropanating agent, zinc-mediated transformations are central to this area. For instance, a method for the cyclopropanation of 1,3-diols involves their conversion to 1,3-dimesylates followed by a zinc dust-mediated cross-electrophile coupling reaction. nih.govnih.govresearchgate.net This highlights the versatility of zinc in mediating the formation of cyclopropane (B1198618) rings from precursors containing oxygen functionalities.

Multicomponent Reactions (e.g., Mannich Reaction)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient synthetic strategies. beilstein-journals.orgnih.gov The Mannich reaction, a classic example of an MCR, involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine. beilstein-journals.org The organometallic version of the Mannich reaction utilizes a preformed organometallic reagent as the nucleophile.

Organozinc bromides have been shown to be effective nucleophiles in three-component Mannich-type reactions, coupling with an amine and an aldehyde to generate α-branched amines. beilstein-journals.orgnih.gov The reaction of this compound with an amine and an aldehyde would proceed through the formation of an iminium ion intermediate, which is then attacked by the organozinc reagent. The presence of lithium chloride has been found to be essential for the efficiency of these couplings in some cases. beilstein-journals.orgnih.gov This approach allows for the straightforward synthesis of complex amines bearing the protected aldehyde functionality from simple starting materials. A study on the multicomponent synthesis of clopidogrel, an antiplatelet agent, utilized 2-chlorophenyl zinc bromide as a key nucleophile in a Mannich-like reaction with an alkyl glyoxylate (B1226380) and a cyclic amine. nih.govmdpi.comnih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Organometallic Mannich | This compound | Aldehyde | Amine | α-Branched Amine |

| Clopidogrel Synthesis | 2-Chlorophenyl zinc bromide | Alkyl Glyoxylate | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Clopidogrel Analogue nih.govmdpi.comnih.gov |

1,2-Dialkylation of Alkenes

A significant application of this compound is in the nickel-catalyzed 1,2-dialkylation of alkenes. This reaction allows for the simultaneous formation of two new alkyl-alkyl [C(sp³)–C(sp³)] bonds across a double bond, providing a rapid and efficient method for constructing complex, branched molecular architectures from simple precursors. nih.gov

In a typical reaction, an alkene is treated with an alkyl halide (as the electrophile) and an organozinc reagent like this compound (as the nucleophile) in the presence of a nickel catalyst. nih.gov Studies have shown that a catalyst system of Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) is highly effective, often at very low catalyst loadings (as low as 0.050–0.10 mol %). nih.gov The reaction proceeds efficiently at room temperature, with toluene (B28343) being an optimal solvent, and can be scaled up to produce significant quantities of the dialkylated product in excellent isolated yields. nih.gov

The scope of this transformation is broad. For instance, 2-alkenylarenes, bearing both electron-donating and electron-withdrawing groups, undergo regioselective dialkylation in high yields with benzyl (B1604629) bromides and this compound. nih.gov The reaction is not limited to terminal alkenes; internal alkenes also participate effectively, leading to products with contiguous stereocenters. nih.gov

Table 1: Examples of Ni-Catalyzed 1,2-Dialkylation of Alkenes with this compound

| Alkene Substrate | Electrophile | Product | Yield (%) | Reference |

| 2-(prop-1-en-2-yl)benzaldehyde imine | Benzyl bromide | 2-(2-(1,3-dioxan-2-yl)-4-phenylbutan-2-yl)benzaldehyde | 99 | nih.gov |

| 4-Methoxy-1-(prop-1-en-2-yl)benzene | Benzyl bromide | 1-(2-(1,3-dioxan-2-yl)-4-phenylbutan-2-yl)-4-methoxybenzene | 95 | nih.gov |

| trans-Anethole | Benzyl bromide | (2S,3S)-3-(4-methoxyphenyl)-1-phenyl-5-(1,3-dioxan-2-yl)pentan-2-ol | 85 | nih.gov |

Table is based on data from a study on Ni-catalyzed regioselective alkene dialkylation. nih.gov The product structures are described post-hydrolysis of the immediate reaction products.

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of reactions is a critical consideration in organic synthesis. Transformations involving this compound have shown potential for both diastereoselective and enantioselective control.

Diastereoselectivity in Additions to Cyclic Systems (e.g., 1,3-Dioxanes, Cyclic Ethers)

The nickel-catalyzed 1,2-dialkylation reaction exhibits notable diastereoselectivity, particularly in the functionalization of internal and cyclic alkenes. When internal alkenes are used as substrates, the dialkylation often proceeds via a syn-addition of the two alkyl groups across the double bond. nih.gov For example, the reaction of trans-alkenes results in the formation of a single diastereomer, a finding confirmed by X-ray crystallographic analysis of the product. nih.gov This high level of diastereocontrol is crucial for establishing defined stereochemical relationships in acyclic systems.

In reactions involving cyclic alkenes, the stereochemistry of the addition is also highly controlled. The dialkylation of cyclic internal alkenes has been shown to proceed with a trans-addition of the two alkyl groups relative to each other. Furthermore, in the functionalization of substituted cyclohexyl rings, the reaction can generate up to three contiguous all-carbon all-cis secondary stereocenters with a high degree of stereocontrol. nih.gov

The reaction of terminal alkenes with more complex, sterically demanding secondary benzyl bromides and secondary alkylzinc reagents can generate products with two non-adjacent stereocenters. In these cases, the diastereoselectivity can vary, with diastereomeric ratios reaching up to 10:1 for certain substrates, such as those involving a cyclic benzyl bromide. nih.gov

Table 2: Diastereoselectivity in Ni-Catalyzed Dialkylation Reactions

| Alkene Type | Coupling Partners | Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Reference |

| trans-Internal Alkene | Primary Benzyl Bromide + this compound | syn-Addition | Single diastereomer | nih.gov |

| Cyclic Internal Alkene | α-Bromo Carbonyl + this compound | trans-Addition | Not specified | |

| Terminal Alkene | Cyclic Secondary Benzyl Bromide + Cyclopentylzinc bromide | Two skipped stereocenters | 10:1 | nih.gov |

| γ,δ-Alkenylketimine (Cyclohexyl) | Aryl Halide + Alkylzinc reagent | All-cis addition | Single diastereomer | nih.gov |

Table compiled from data on Ni-catalyzed dialkylation and alkylarylation reactions. nih.govnih.gov

Enantioselective Transformations with Chiral Ligands/Catalysts

The development of enantioselective transformations using organozinc reagents is a well-established field in asymmetric catalysis. Typically, a chiral ligand is used to coordinate to the metal catalyst (e.g., nickel or palladium) or directly to the zinc atom, thereby creating a chiral environment that influences the stereochemical outcome of the reaction. Numerous examples exist for the highly enantioselective addition of organozinc reagents to aldehydes and other electrophiles, often employing chiral amino alcohols, phosphoramidites, or other ligand classes. nih.govresearchgate.net

However, with respect to this compound specifically, there is currently a lack of published research detailing its application in enantioselective transformations mediated by chiral ligands or catalysts. While the general principles of asymmetric organozinc chemistry are robust, dedicated studies demonstrating the successful enantioselective coupling of this particular reagent have not been reported in the peer-reviewed literature to date. The development of such a system would be a valuable extension of the synthetic utility of this versatile reagent.

Mechanistic Investigations of 1,3 Dioxan 2 Ylethyl Zinc Bromide Reactions

Elucidation of Reaction Pathways and Intermediates

The catalytic cycle of a typical Negishi coupling reaction involving an organozinc reagent like (1,3-Dioxan-2-ylethyl)zinc bromide and an organic halide is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comacs.orgyoutube.com However, the precise nature of each step can vary depending on the specific substrates, catalyst, and reaction conditions.

The initial step in a palladium- or nickel-catalyzed cross-coupling reaction is the oxidative addition of an organic halide to the low-valent metal center. numberanalytics.comwikipedia.org For primary alkyl halides reacting with zinc metal to form the organozinc reagent itself, such as this compound, the formation process is thought to occur via an oxidative-addition–solubilization sequence. nih.govnih.gov Experimental and computational studies on similar alkyl systems suggest that the oxidative addition of alkyl iodides to zinc likely proceeds through a single-electron transfer (SET) pathway. nih.gov This process involves the formation of transient charged intermediates. nih.gov The use of polar aprotic solvents can accelerate this oxidative addition step. nih.govnih.gov

In the context of the subsequent cross-coupling reaction, the mechanism of oxidative addition of the organic halide to the transition metal catalyst (e.g., palladium or nickel) is not definitively resolved and can follow two primary pathways. wikipedia.org

Concerted Mechanism: This pathway involves the simultaneous breaking of the carbon-halogen bond and formation of the new metal-carbon and metal-halogen bonds. It typically proceeds with retention of stereochemistry at the carbon center. wikipedia.org

Single Electron Transfer (SET) Mechanism: An alternative pathway, particularly relevant for nickel catalysts and certain organic halides, involves the transfer of a single electron from the metal center to the organic halide. nih.gov This leads to the formation of a radical anion of the halide and a cationic metal species, which then combine. Stereochemical outcomes can be more complex in SET pathways. Indirect stereochemical and radical-clock experiments on the oxidative addition of alkyl iodides to zinc metal strongly suggest that SET pathways are operative. nih.gov

The choice between a concerted and an SET mechanism is influenced by factors such as the nature of the metal catalyst, the ligands, the organic halide, and the solvent. wikipedia.orgnih.gov

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the zinc reagent to the palladium or nickel center, with a concurrent transfer of the halide from the metal center to the zinc. numberanalytics.comwikipedia.org For this compound, this step would form a diorganopalladium(II) or diorganonickel(II) intermediate. The low-lying empty p-orbitals of zinc facilitate this process. acs.org

The transmetalation process is a critical step in the catalytic cycle. For alkylzinc reagents, it is proposed that the formation of a "zincate" species, by coordination of halide ions present in the solution, is necessary before transmetalation to the palladium center can occur. wikipedia.org The general sequence is as follows:

Formation of the oxidative addition product: L_nPd(R^1)X

Transmetalation with the organozinc reagent: L_nPd(R^1)X + (1,3-Dioxan-2-ylethyl)ZnBr → L_nPd(R^1)(CH_2CH_2-1,3-dioxan) + ZnXBr

Recent studies have also revealed the possibility of a second transmetalation step, which can compete with reductive elimination. nih.govuni-muenchen.de This second transmetalation between an Ar(1)-Pd-Ar(2) species and the organozinc reagent can lead to the formation of homocoupling products. nih.gov The balance between reductive elimination and this second transmetalation is a key factor in determining the selectivity of the cross-coupling reaction. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent catalyst. numberanalytics.comyoutube.com

L_nPd(R^1)(CH_2CH_2-1,3-dioxan) → R^1-CH_2CH_2-1,3-dioxan + Pd(0)L_n

The rate and efficiency of reductive elimination are significantly influenced by the ligands on the metal center. numberanalytics.com For instance, in the Negishi coupling of secondary alkylzinc halides, the choice of phosphine (B1218219) ligands is crucial to promote the desired reductive elimination over competing side reactions like β-hydride elimination. nih.govresearchgate.netmit.eduorganic-chemistry.orgacs.org While this compound is a primary alkylzinc, the principles regarding ligand effects on promoting reductive elimination are still applicable. Sterically bulky ligands can often facilitate this step. numberanalytics.com For nickel-catalyzed couplings, reductive elimination is generally more facile from Ni(III) species than from Ni(II) species. wikipedia.org

Experimental Spectroscopic Characterization Relevant to Reaction Mechanisms

To fully comprehend the reactivity and mechanistic nuances of this compound, a suite of advanced spectroscopic and microscopic techniques is employed. These methods provide insights into its structure in solution, the coordination environment of the zinc center, and the real-time observation of its formation on a metal surface.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organozinc reagents in solution. nih.gov For organozinc halides like this compound, the solution state is not a single, static species but a dynamic system governed by the Schlenk equilibrium. wikipedia.org

In a solvent such as tetrahydrofuran (B95107) (THF), this compound (RZnBr) exists in equilibrium with its corresponding diorganozinc species (R₂Zn) and zinc bromide (ZnBr₂).

2 RZnBr ⇌ R₂Zn + ZnBr₂

This equilibrium is typically fast on the NMR timescale, meaning that the observed ¹H and ¹³C NMR signals represent a weighted average of the different species present. wikipedia.org The position of this equilibrium, and thus the observed chemical shifts, is influenced by factors such as concentration, temperature, and the presence of coordinating additives like lithium chloride. nih.govescholarship.org The addition of strongly coordinating solvents or salts can shift the equilibrium, often favoring the formation of the mixed organozinc halide species or forming more complex zincate structures. nih.gov

The ¹H NMR spectrum provides information on the protons of the organic framework. The protons on the carbon alpha to the zinc atom are particularly sensitive to the electronic environment of the metal. In the case of this compound, the methylene (B1212753) group directly attached to zinc (–CH₂–ZnBr) would exhibit a characteristic chemical shift. The dynamics of the 1,3-dioxane (B1201747) ring can also be studied, providing information on conformational changes upon coordination.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. researchgate.netlibretexts.orgcompoundchem.comwisc.edu The chemical shift of the carbon atom directly bonded to zinc is highly diagnostic of the nature of the organozinc species.

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Zn-C H₂- | ~0.5 - 1.0 | ~5 - 15 |

| Zn-CH₂-C H₂- | ~1.8 - 2.2 | ~25 - 35 |

| -CH₂-C H(O-)₂ | ~4.5 - 4.8 | ~100 - 105 |

| O-C H₂-CH₂-C H₂-O | ~3.7 - 4.1 (axial/equatorial) | ~65 - 70 |

| O-CH₂-C H₂-CH₂-O | ~1.3 - 2.1 (axial/equatorial) | ~25 - 30 |

Note: These are representative chemical shift ranges for an organozinc bromide of this type in a THF solution. Actual values can vary based on solvent, concentration, and temperature due to the dynamic Schlenk equilibrium.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of the absorbing atom, in this case, zinc. researchgate.net It is particularly valuable for solution-state studies where crystallographic methods are not applicable. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Zn K-edge XANES region is highly sensitive to the coordination geometry and oxidation state of the zinc atom. osti.govnih.govprinceton.eduacs.orgresearchgate.net For organozinc halides in a coordinating solvent like THF, the zinc center is expected to be tetra-coordinate. In the case of this compound, the coordination sphere would likely be composed of the ethyl group, the bromide anion, and two molecules of THF. Intramolecular coordination from the ether oxygens of the dioxane ring might also occur, though typically less favored than coordination by the THF solvent.

Different coordination geometries give rise to distinct features in the XANES spectrum. For instance, tetrahedral zinc complexes often exhibit a pre-edge feature and a main edge position at a lower energy compared to octahedral complexes. osti.govprinceton.edu

| Parameter | Expected Observation for Tetrahedral RZnBr(THF)₂ | Reference |

| Coordination Number (CN) | 4 | wikipedia.org |

| Ligands | 1x Carbon, 1x Bromine, 2x Oxygen (from THF) | nih.govottokemi.comwikipedia.org |

| Geometry | Distorted Tetrahedral | wikipedia.org |

| Zn K-edge Energy | Lower energy compared to octahedral Zn(II) | osti.govprinceton.edu |

| XANES Pre-edge Features | A weak pre-edge feature is characteristic of tetrahedral geometry. | osti.gov |

Analysis of the EXAFS region would, in principle, allow for the determination of the bond distances between the zinc atom and its nearest neighbors (Zn-C, Zn-Br, and Zn-O). This data provides quantitative information on the local structure of the dominant species in solution.

The formation of organozinc reagents via the direct insertion of zinc metal into an organic halide is a heterogeneous process occurring on the surface of the zinc. acs.org Fluorescence microscopy has emerged as a highly sensitive technique to visualize and study the mechanistic steps of this reaction in real-time. escholarship.orgescholarship.orgescholarship.orgnih.gov

This method typically involves using an organic halide that is tagged with a fluorescent dye, such as a boron-dipyrromethene (BODIPY) fluorophore. rsc.orgtu-darmstadt.de For studying the formation of this compound, a fluorescently-tagged analogue, 2-(2-bromoethyl)-1,3-dioxane (B48130) with a BODIPY unit, would be synthesized.

Upon reaction with activated zinc powder, the formation of organozinc intermediates on the metal surface can be observed as bright fluorescent "hot spots" against the dark background of the zinc particles. nih.govescholarship.org These observations have been crucial in establishing a two-step mechanism for the formation of soluble organozinc reagents: nih.gov

Oxidative Addition: The organic halide reacts with the zinc surface to form a surface-bound organozinc halide intermediate. This step is visualized by the appearance of fluorescent spots.

Solubilization: The surface-bound intermediate is then solubilized into the solution, leading to a decrease or disappearance of the fluorescent spots.

This technique is particularly powerful for studying the role of activating agents. For example, additives like lithium chloride have been shown to significantly accelerate the solubilization step, leading to a faster disappearance of the fluorescent surface intermediates and a higher yield of the organozinc reagent in the solution phase. nih.govescholarship.org

| Experimental Step | Observation via Fluorescence Microscopy | Mechanistic Interpretation |

| 1. Addition of fluorescently-tagged alkyl bromide to activated zinc | Appearance of bright, localized fluorescent spots on the zinc surface over time. | Oxidative addition of the alkyl bromide to the zinc surface, forming a surface-adsorbed organozinc bromide intermediate. |

| 2. Continued reaction/Addition of solubilizing agent (e.g., LiCl) | Diminishing intensity or complete disappearance of the fluorescent spots. | Solubilization of the organozinc intermediate from the zinc surface into the bulk solution. nih.gov |

By correlating these microscopic observations with bulk reaction kinetics monitored by techniques like NMR, a comprehensive mechanistic picture of the formation of this compound can be constructed. escholarship.orgescholarship.orgnih.gov

Catalytic Strategies Employing 1,3 Dioxan 2 Ylethyl Zinc Bromide

Transition Metal Catalysis (Palladium, Copper, Nickel, Cobalt)

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a fundamental method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon centers. wikipedia.org The use of functionalized organozinc reagents, such as those bearing protected aldehyde groups like the 1,3-dioxane (B1201747) moiety in the title compound, is a key advantage of this methodology due to the general tolerance of zinc reagents to various functional groups like esters and ketones. nih.gov

Palladium and Nickel Catalysis: Palladium catalysts are frequently used in Negishi couplings and generally offer high yields and excellent functional group tolerance. wikipedia.org Nickel catalysts, which are more cost-effective, are also highly effective and can be essential for coupling less reactive electrophiles like aryl chlorides. wikipedia.orgorganic-chemistry.org For a reagent such as (1,3-Dioxan-2-ylethyl)zinc bromide, these catalysts would facilitate its coupling with a range of aryl, vinyl, or alkyl halides to introduce the protected 3-hydroxypropyl fragment into complex molecules.

Copper and Cobalt Catalysis: Copper-catalyzed cross-coupling of organozinc reagents is also a well-established method. riekemetals.com More recently, cobalt has emerged as a practical and less toxic alternative to palladium and nickel for such transformations. scilit.comnih.govacs.org Cobalt-catalyzed cross-couplings of functionalized primary and secondary alkylzinc reagents with (hetero)aryl halides have been developed, demonstrating the potential for broad applicability. nih.govresearchgate.net A study on cobalt-catalyzed cross-coupling of (2-(1,3-dioxan-2-yl)ethyl)zinc chloride—a closely related compound—with 6-chloronicotinonitrile showed that the reaction proceeds efficiently, indicating that such systems are compatible with the dioxan-protected functional group. researchgate.net This suggests that this compound would likely be a viable substrate in similar cobalt-catalyzed systems.

Ligand Design and Optimization in Catalytic Cycles

The choice of ligand is crucial in transition metal-catalyzed cross-coupling reactions, as it directly influences the catalyst's stability, activity, and selectivity. Ligands modulate the electronic and steric properties of the metal center, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For Negishi couplings, phosphine (B1218219) ligands are common. For instance, bulky, electron-rich phosphines like P(t-Bu)₃ are effective for coupling unreactive aryl chlorides. organic-chemistry.org In nickel-catalyzed couplings of aryl fluorides with organozinc reagents, tricyclohexylphosphine (B42057) (PCy₃) was identified as a highly effective ligand. fluorochem.co.uk The development of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts for these reactions.

The design of new ligands is an ongoing area of research aimed at expanding the scope and efficiency of cross-coupling reactions. This includes creating ligands that can promote reactions with challenging substrates or enable transformations at lower catalyst loadings.

Catalyst Turnover Number (TON) and Turnover Frequency (TOF) in High-Efficiency Systems

Catalyst efficiency is paramount in both academic and industrial settings. It is quantified by the turnover number (TON) and turnover frequency (TOF).

Turnover Number (TON) represents the total number of substrate molecules converted into product by a single catalyst molecule before it becomes deactivated. It is a measure of catalyst stability and longevity.

Turnover Frequency (TOF) is the number of catalytic cycles completed per unit of time, reflecting the catalyst's activity or speed.

Achieving high TONs and TOFs is a primary goal in catalyst development. For instance, in cobalt-catalyzed hydroboration, a low catalyst loading of 0.05 mol% resulted in a TON of 1680, demonstrating a highly efficient system. In some nickel-catalyzed cross-couplings, high TONs have also been achieved. While specific TON and TOF data for reactions involving this compound are not documented, the development of high-efficiency systems for related organozinc reagents indicates the potential for its use in practical, large-scale applications.

Asymmetric Catalysis with Chiral Phosphoramide-Zn(II) Complexes and Other Chiral Ligands

Asymmetric catalysis enables the synthesis of enantiomerically enriched molecules, which is of critical importance in the pharmaceutical industry. The addition of organozinc reagents to carbonyl compounds is a powerful method for creating chiral alcohols. nih.govresearchgate.net The development of chiral ligands that can effectively control the stereochemical outcome of these additions is a significant area of research. mdpi.com

Enantioselective Organozinc Additions to Ketones and Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes and ketones provides access to chiral secondary and tertiary alcohols, respectively. nih.gov While the addition to aldehydes is well-developed, the addition to less reactive ketones remains more challenging. nih.govresearchgate.net

Significant progress has been made using chiral catalysts, often prepared in situ from a chiral ligand and the organozinc reagent itself. scilit.com Chiral phosphoramides, in particular, have been shown to be effective ligands for promoting the addition of both alkyl and aryl zinc reagents to ketones and aldehydes with high yields and enantioselectivities. scilit.com These ligands, often derived from natural amino acids, create a chiral environment around the zinc center, directing the approach of the nucleophile to one face of the carbonyl group.

While studies have focused on reagents like diethylzinc (B1219324) or diphenylzinc, the principles are applicable to functionalized organozincs. A reagent like this compound could theoretically be used in such systems to synthesize chiral alcohols containing a protected 3-hydroxypropyl group, a valuable synthetic intermediate.

Substrate Scope and Limitations in Asymmetric Induction

The success of an asymmetric catalytic method depends on its applicability to a wide range of substrates. In the context of organozinc additions, the scope includes various aldehydes (aromatic, aliphatic, α,β-unsaturated) and ketones. However, limitations often arise.

For example, the enantioselectivity of some catalytic systems is highly dependent on the structure of both the organozinc reagent and the carbonyl substrate. nih.gov Steric hindrance can reduce reaction rates and enantioselectivity. In the addition to ketones, side reactions such as the formation of zinc enolates can compete with the desired addition, particularly with α-acidic ketones. researchgate.net Furthermore, while many catalysts work well for dialkylzinc additions to aldehydes, the asymmetric addition of more complex, functionalized organozinc reagents to ketones remains a less developed area. nih.gov The specific substrate scope and limitations for this compound in asymmetric additions have not been reported.

Role of Chelation and Lewis Acidity in Catalytic Pathways

The reactivity and selectivity of organozinc reagents are heavily influenced by their Lewis acidic nature and their ability to participate in chelation.

Zinc(II) species are mild Lewis acids that can activate electrophiles, such as carbonyl compounds, by coordinating to an oxygen or other heteroatom. chem-station.comsigmaaldrich.com In transition metal catalysis, Lewis acidic additives, including zinc salts, can play various roles, such as facilitating C–N bond formation or influencing the rate-determining step of a catalytic cycle. nih.gov

Chelation control is a powerful strategy for directing the stereochemical outcome of reactions. In the addition of organometallic reagents to carbonyl compounds containing a nearby coordinating group, the metal can form a rigid cyclic transition state. This pre-organization of the reactants can lead to high levels of diastereoselectivity. nih.govacs.orgresearchgate.netnih.gov Organozinc halides have been shown to participate in such chelation-controlled additions, for example, by coordinating to both the nitrogen and a chlorine atom in α-chloro aldimines to control the facial selectivity of the addition. nih.govacs.org The oxygen atoms within the 1,3-dioxan ring of this compound could potentially act as a chelating group in appropriate substrates, influencing the stereochemical course of a reaction, although specific examples have not been documented.

Advanced Research Directions and Future Prospects

Development of Novel Synthetic Utilities for (1,3-Dioxan-2-ylethyl)zinc bromide

The development of novel synthetic applications for this compound is a key area of research aimed at expanding the synthetic chemist's toolbox. While its role as a nucleophile in palladium-catalyzed cross-coupling reactions is well-established, investigations are moving towards more intricate and efficient transformations.

Future research is likely to focus on the following areas:

Asymmetric Catalysis: A significant frontier is the development of enantioselective reactions. This would involve the use of chiral ligands on transition metal catalysts (e.g., palladium, nickel, or copper) to induce asymmetry in the coupling of the (1,3-Dioxan-2-ylethyl) moiety with various electrophiles. Success in this area would provide direct access to chiral synthons, which are of high value in pharmaceutical and agrochemical industries.

Dual Catalysis Systems: Combining the transition-metal-catalyzed cross-coupling of this compound with other catalytic cycles, such as photoredox or enzymatic catalysis, could unlock unprecedented transformations. For instance, a dual catalytic system might enable the coupling of this organozinc reagent with previously unreactive partners under mild conditions.

New Reaction Partners: Research into expanding the scope of reaction partners beyond traditional aryl and vinyl halides is ongoing. This includes exploring couplings with less reactive electrophiles like alkyl halides, as well as investigating reactions with unconventional partners such as carbon dioxide or other C1 sources to generate carboxylic acids or ketones.

The table below illustrates potential novel transformations for this compound that are active areas of research in the broader field of organozinc chemistry.

| Transformation Type | Catalyst System (Hypothetical) | Potential Product | Significance |

| Asymmetric Cross-Coupling | Pd(OAc)₂ with Chiral Phosphine (B1218219) Ligand | Chiral 3-aryl-1,1-propanediol equivalent | Access to enantiopure building blocks |

| Dual Photoredox/Nickel Catalysis | NiCl₂•glyme / Ir(ppy)₃ | Coupling with alkyl halides | Formation of C(sp³)-C(sp³) bonds |

| Carboxylation | Nickel Catalyst / CO₂ | Protected 4-oxobutanoic acid | Utilization of a renewable C1 source |

Green Chemistry Approaches and Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes for organometallic reagents. numberanalytics.comnumberanalytics.com The goal is to develop methods that are safer, more energy-efficient, and generate less waste. numberanalytics.comnumberanalytics.com For this compound, this translates to innovations in both its preparation and its use in subsequent reactions.

Key strategies for a greener synthesis include:

Use of Sustainable Solvents: Traditional syntheses of organozinc reagents often rely on volatile and flammable ethereal solvents like THF. Research is exploring the use of greener alternatives such as bio-based solvents (e.g., 2-methyl-THF), ionic liquids, or deep eutectic solvents. numberanalytics.com

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or mechanochemical synthesis (ball milling) could lead to more energy-efficient processes for the formation of the organozinc reagent, potentially at lower temperatures and with shorter reaction times. nih.gov

Atom Economy: The development of catalytic methods for the preparation of this compound, rather than the stoichiometric use of zinc metal, would significantly improve the atom economy of the process.

The following table summarizes green chemistry principles and their potential application to the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Safer Solvents | Tetrahydrofuran (B95107) (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| Energy Efficiency | Refluxing THF | Microwave-assisted synthesis, Sonication |

| Waste Prevention | Stoichiometric use of zinc metal | Catalytic zincation methods |

Mechanistic Refinements for Enhanced Catalytic Efficiency and Selectivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its reactivity and selectivity in catalytic processes. researchgate.netnih.gov The standard mechanism for a Negishi coupling involves oxidative addition, transmetalation, and reductive elimination at a palladium or nickel center.

Future mechanistic studies will likely focus on:

Role of Additives: The presence of salts, such as lithium halides, is known to accelerate the transmetalation step by breaking up zincate clusters and increasing the nucleophilicity of the organozinc reagent. researchgate.net Detailed kinetic and spectroscopic studies can further elucidate the precise role of these additives, leading to more rational reaction optimization.

Ligand Effects: The choice of ligand on the transition metal catalyst has a profound impact on the reaction outcome. Research into novel ligand designs that can promote the desired bond formation while suppressing side reactions is a continuous effort. This includes the development of ligands that can facilitate challenging couplings or enable lower catalyst loadings.

Computational Modeling: Density Functional Theory (DFT) calculations are becoming an indispensable tool for mapping out the energetic landscape of catalytic cycles. nih.gov Such studies can provide insights into the structure of key intermediates and transition states, guiding the design of more efficient catalysts and reaction conditions. For instance, computational studies can help predict which ligand will favor reductive elimination over competing pathways like β-hydride elimination. nih.gov

Integration with Flow Chemistry for Industrial Relevance

The transition of synthetic methodologies from the laboratory to an industrial scale presents numerous challenges, including safety, scalability, and reproducibility. Flow chemistry, where reagents are continuously pumped through a reactor, offers elegant solutions to many of these issues and is particularly well-suited for the generation and use of organometallic reagents like this compound. researchgate.netyoutube.com

The integration of this compound synthesis and application into flow processes offers several advantages:

Enhanced Safety: The in-situ generation of the organozinc reagent in a flow reactor minimizes the accumulation of potentially pyrophoric or unstable intermediates, leading to a safer process. youtube.com

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. youtube.com The superior heat transfer in microreactors is especially beneficial for managing the exothermicity often associated with the formation of organometallic reagents.

Scalability: Scaling up a flow process is typically more straightforward than a batch process, often involving running the reactor for a longer duration or using parallel reactor lines. nih.gov

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. researchgate.net For example, the formation of this compound from the corresponding bromide could be directly coupled with a subsequent Negishi cross-coupling reaction in a downstream reactor. researchgate.netyoutube.com

A hypothetical telescoped flow synthesis is outlined below:

| Step | Reactor Type | Reagents | Conditions |

| 1. Reagent Formation | Packed-Bed Reactor with Zinc | 2-(2-Bromoethyl)-1,3-dioxane (B48130) in THF | Controlled flow rate and temperature |

| 2. Cross-Coupling | Microreactor | Stream from Step 1, Aryl Halide, Pd Catalyst | Precise temperature and residence time |

| 3. Quenching/Workup | Quench Coil | Aqueous solution | Continuous mixing and separation |

The continued exploration of these advanced research directions promises to significantly enhance the synthetic utility and industrial applicability of this compound, solidifying its role as a key building block in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1,3-Dioxan-2-ylethyl)ZINC bromide in laboratory settings?

- Methodology :

- Grignard Precursor Approach : React (1,3-dioxan-2-ylethyl)magnesium bromide (prepared from 2-bromoethyl-1,3-dioxane and Mg in THF) with anhydrous ZnBr₂ under inert conditions. Monitor reaction completion via titration or NMR .

- Direct Transmetallation : Use Zn metal or ZnCl₂ with (1,3-dioxan-2-ylethyl)lithium reagents. Ensure stoichiometric control to avoid side reactions (e.g., β-hydride elimination) .

- Key Parameters : Maintain anhydrous THF as the solvent, temperature below 0°C during initiation, and argon atmosphere to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Raman Spectroscopy : Confirm Zn-Br bonding (peaks ~200–250 cm⁻¹) and absence of Mg residues .

- ¹H/¹³C NMR : Detect residual THF or dioxane ligands. Use deuterated solvents like THF-d₈ for in-situ monitoring .

- Elemental Analysis : Verify Br/Zn ratios (theoretical: 2:1) via ICP-MS or X-ray absorption spectroscopy (XAS) .

Advanced Research Questions

Q. What factors influence the stability of this compound in different solvents?

- Findings :

- THF Stability : The compound remains stable in THF for >24 hours at -20°C, but decomposes at >30°C due to ligand dissociation. Use stabilizers like TMEDA (tetramethylethylenediamine) to enhance shelf life .

- Etherate Formation : Similar to ZnBr₂·2(C₂H₅)₂O, the dioxane moiety may form solvates, altering reactivity. Vapor pressure studies in diethyl ether show reduced decomposition at low temperatures .

Q. How does the 1,3-dioxane ring affect the reactivity of the zinc center in cross-coupling reactions?

- Mechanistic Insights :

- Steric Effects : The dioxane ring creates a bulky environment, favoring transmetallation over undesired β-hydride elimination in Negishi couplings .

- Electronic Modulation : The ether oxygen atoms weakly coordinate Zn, enhancing its Lewis acidity and accelerating oxidative addition with aryl halides .

Q. What are the challenges in scaling up reactions involving this compound?

- Critical Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.